(3S)-3-sulfanylpyrrolidine-1-carbaldehyde

Description

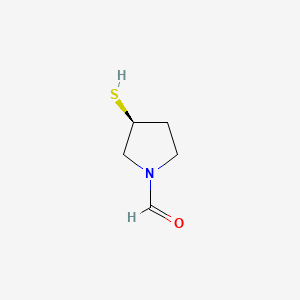

(3S)-3-Sulfanylpyrrolidine-1-carbaldehyde is a chiral pyrrolidine derivative characterized by a sulfanyl (-SH) group at the 3-position and a carbaldehyde (-CHO) group at the 1-position of the five-membered ring. The stereochemistry at the 3-position (S-configuration) confers distinct reactivity and biological properties. This compound is of interest in organic synthesis and medicinal chemistry due to the electron-donating sulfanyl group and the electrophilic carbaldehyde moiety, which enable diverse chemical modifications.

Properties

IUPAC Name |

(3S)-3-sulfanylpyrrolidine-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NOS/c7-4-6-2-1-5(8)3-6/h4-5,8H,1-3H2/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZTVLNLSJFWCLG-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1S)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@H]1S)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901260610 | |

| Record name | (3S)-3-Mercapto-1-pyrrolidinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901260610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156380-33-5 | |

| Record name | (3S)-3-Mercapto-1-pyrrolidinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=156380-33-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3S)-3-Mercapto-1-pyrrolidinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901260610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-sulfanylpyrrolidine-1-carbaldehyde typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino acids or other nitrogen-containing compounds.

Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions using thiol reagents.

Aldehyde Functionalization: The aldehyde group can be introduced through oxidation reactions of primary alcohols or by formylation reactions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, utilizing large-scale reactors and continuous flow processes to enhance yield and purity.

Types of Reactions:

Oxidation: The aldehyde group can undergo oxidation to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form primary alcohols.

Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Thiol reagents for introducing the sulfanyl group.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Primary alcohols.

Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

(3S)-3-sulfanylpyrrolidine-1-carbaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential role in biological systems and enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of (3S)-3-sulfanylpyrrolidine-1-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The aldehyde group can participate in various biochemical reactions, including Schiff base formation with amines.

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparison

Biological Activity

(3S)-3-sulfanylpyrrolidine-1-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its synthesis, biological properties, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors through various organic synthesis techniques. The compound can be derived from pyrrolidine derivatives, with the sulfanyl group being introduced via nucleophilic substitution reactions or other functionalization methods. The precise synthetic route can vary based on the desired purity and yield.

Antimicrobial Properties

Research has demonstrated that this compound exhibits notable antimicrobial activity. In studies evaluating its efficacy against various bacterial and fungal strains, the compound showed significant inhibition against:

- Bacillus subtilis

- Staphylococcus aureus

- Pseudomonas aeruginosa

- Candida albicans

The Minimum Inhibitory Concentration (MIC) values for these organisms suggest that the compound may serve as a potential lead in the development of new antimicrobial agents .

Neuropsychiatric Effects

Preliminary investigations into the neuropsychiatric effects of this compound indicate that it may interact with neurotransmitter systems. Compounds with similar structural frameworks have been shown to act as agonists or antagonists at serotonin receptors, which are crucial in the modulation of mood and anxiety disorders. Specific studies have found that derivatives of sulfanylpyrrolidine can exhibit selective binding affinity to serotonin receptors, suggesting potential therapeutic applications in treating conditions like depression and anxiety .

Case Study 1: Antimicrobial Efficacy

A recent case study focused on the antimicrobial efficacy of this compound involved testing against clinical isolates of Staphylococcus aureus. The study reported an MIC value of 32 µg/mL, indicating that the compound could be effective in clinical settings for treating infections caused by resistant strains. The study also highlighted the need for further in vivo testing to confirm these findings and evaluate pharmacokinetics .

Case Study 2: Neuropharmacological Assessment

Another case study explored the neuropharmacological profile of this compound in animal models. The compound was administered to rodents to assess its effects on anxiety-like behaviors using standard tests such as the elevated plus maze and open field test. Results indicated a significant reduction in anxiety-related behaviors at specific dosages, suggesting its potential as an anxiolytic agent .

Research Findings

Recent research findings have emphasized the importance of further exploring the biological activities of this compound. Key findings include:

- Antimicrobial Activity : Effective against multiple pathogens with varying MIC values.

- Neuropharmacological Potential : Preliminary evidence supports its role in modulating anxiety and mood disorders.

- Structure-Activity Relationship (SAR) : Ongoing studies are focused on modifying the structure to enhance activity and reduce toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.